N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide
Description
N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide is a complex organic compound that features both indole and indazole moieties These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Properties
IUPAC Name |
N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-22-16(13-6-2-3-8-15(13)21-22)11-20-18(23)14-7-4-5-12-9-10-19-17(12)14/h4-5,7,9-10,19H,2-3,6,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEDTWDEWJCTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CNC(=O)C3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole moiety, followed by the formation of the indole structure. The final step involves coupling these two moieties through a carboxamide linkage.
Indazole Synthesis: The indazole moiety can be synthesized via cyclization reactions involving hydrazones and aldehydes under acidic conditions.
Indole Synthesis: The indole structure can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final coupling step to form the carboxamide linkage can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated indoles/indazoles, nitro-indoles/indazoles
Scientific Research Applications
N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but lacks the indazole structure.
Indazole-3-carboxamide: Contains the indazole moiety but not the indole structure.
N-methylindole: Similar indole structure but different functional groups.
Uniqueness
N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1H-indole-7-carboxamide is unique due to the combination of both indole and indazole moieties, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these structures.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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